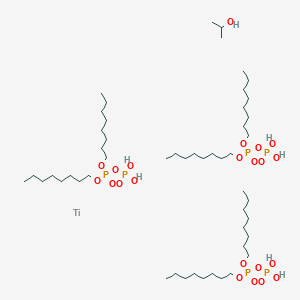
dioctyl phosphono phosphate;propan-2-ol;titanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dioctyl phosphono phosphate;propan-2-ol;titanium, also known as titanium tris(dioctylphosphato)isopropoxide, is a chemical compound with the molecular formula C51H116O22P6Ti and a molecular weight of 1315.2 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dioctyl phosphono phosphate;propan-2-ol;titanium typically involves the reaction of titanium isopropoxide with dioctyl phosphono phosphate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the titanium precursor. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The compound is then purified through techniques such as distillation or recrystallization to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Dioctyl phosphono phosphate;propan-2-ol;titanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form titanium dioxide and other by-products.
Reduction: Reduction reactions can convert the compound into lower oxidation state titanium compounds.
Substitution: The compound can undergo substitution reactions where the dioctyl phosphono phosphate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include titanium dioxide, lower oxidation state titanium compounds, and substituted titanium complexes.
Wissenschaftliche Forschungsanwendungen
Dioctyl phosphono phosphate;propan-2-ol;titanium has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis reactions, including polymerization and carbonylation reactions.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme catalysis and protein modification.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and in the development of new pharmaceuticals.
Industry: The compound is used in the production of advanced materials, including coatings, adhesives, and composites.
Wirkmechanismus
The mechanism of action of dioctyl phosphono phosphate;propan-2-ol;titanium involves its interaction with molecular targets such as enzymes and proteins. The compound can form complexes with these targets, altering their structure and function. This interaction can lead to changes in biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to dioctyl phosphono phosphate;propan-2-ol;titanium include:
- Tris(dioctyl phosphato-O’')(propan-2-olato)titanium
- Dioctyl hydrogen phosphate;propan-2-ol;titanium
Uniqueness
This compound is unique due to its specific combination of ligands and titanium center, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in specialized applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C51H116O22P6Ti |
|---|---|
Molekulargewicht |
1315.2 g/mol |
IUPAC-Name |
dioctyl phosphono phosphate;propan-2-ol;titanium |
InChI |
InChI=1S/3C16H36O7P2.C3H8O.Ti/c3*1-3-5-7-9-11-13-15-21-25(20,23-24(17,18)19)22-16-14-12-10-8-6-4-2;1-3(2)4;/h3*3-16H2,1-2H3,(H2,17,18,19);3-4H,1-2H3; |
InChI-Schlüssel |
KNXNFEMPRRJNKP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOP(=O)(OCCCCCCCC)OP(=O)(O)O.CCCCCCCCOP(=O)(OCCCCCCCC)OP(=O)(O)O.CCCCCCCCOP(=O)(OCCCCCCCC)OP(=O)(O)O.CC(C)O.[Ti] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropan-1-one](/img/structure/B12277456.png)


![7-Chlorobenzo[d]oxazole-2-carboxylic acid](/img/structure/B12277471.png)
![5-Methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12277477.png)
![4-[4-(4-{Pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12277478.png)
![(S)-[2'-Benzyl-[1,1'-binaphthalen]-2-yl]diphenylphosphine](/img/structure/B12277480.png)
![5-[(cyclopropylmethyl)sulfanyl]-6-(2-methoxyphenyl)-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B12277486.png)

![3-Phenyl-5-{[1,2,4]triazolo[4,3-a]pyridin-8-yl}-1,2,4-oxadiazole](/img/structure/B12277503.png)




